N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide
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Overview
Description
N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide is an organic compound with a unique structure that includes a cyclopropyl ring, a hydroxymethyl group, and a pent-4-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide typically involves the reaction of cyclopropylmethylamine with pent-4-enoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, thiols, or amines.
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of primary amines
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism by which N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(3-phenylpropyl)pent-4-enamide: Similar structure but with a phenylpropyl group instead of the cyclopropylmethyl group.
N-(hydroxymethyl)acrylamide: Contains a hydroxymethyl group and an acrylamide moiety, similar in reactivity but different in structure
Uniqueness
N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-3-4-9(13)11-7-10(8-12)5-6-10/h2,12H,1,3-8H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLMHYSDYUXFFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1(CC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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